Cas no 490-52-8 (Hunnemanine)

Hunnemanine, a unique organic compound, exhibits potent biological activity. Its structural complexity and unique properties make it a valuable tool in various research applications. Known for its ability to modulate specific cellular processes, hunnemanine is a valuable compound for exploring the molecular mechanisms behind drug discovery and biochemistry.
Hunnemanine structure
Hunnemanine structure
Product Name:Hunnemanine
CAS No:490-52-8
MF:C20H21NO5
MW:355.384445905685
CID:332085
PubChem ID:1275589
Update Time:2025-06-25

Hunnemanine Chemical and Physical Properties

Names and Identifiers

    • hunneMannine
    • HUNNEMANINE
    • 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
    • Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one,5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
    • HUNNEMANINE(P)
    • ST048766
    • EINECS 207-711-7
    • S9TC6BMK2V
    • 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methylbenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one
    • [1,3]Benzodioxolo[5,6-e][2]benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
    • MEGxp0_001728
    • 8-hydroxy-7-methoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
    • ACon1_000791
    • NS00031848
    • 490-52-8
    • DTXSID90197655
    • Oprea1_819797
    • Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
    • 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one
    • SCHEMBL3368057
    • 30334-59-9
    • AKOS024281760
    • Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
    • FT-0701618
    • BRD-K24867927-001-01-7
    • Hunnemanine
    • Inchi: 1S/C20H21NO5/c1-21-6-5-13-8-18-19(26-11-25-18)9-14(13)16(22)7-12-3-4-17(24-2)20(23)15(12)10-21/h3-4,8-9,23H,5-7,10-11H2,1-2H3
    • InChI Key: RSMSJQDBPYSXHH-UHFFFAOYSA-N
    • SMILES: O1COC2C1=CC1=C(C=2)C(CC2C=CC(=C(C=2CN(C)CC1)O)OC)=O

Computed Properties

  • Exact Mass: 355.14200
  • Monoisotopic Mass: 355.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • PSA: 68.23000
  • LogP: 2.48070

Hunnemanine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L703050-2.5mg
Hunnemanine
490-52-8
2.5mg
$ 50.00 2022-06-04
TRC
L703050-5mg
Hunnemanine
490-52-8
5mg
$ 65.00 2022-06-04
TRC
L703050-25mg
Hunnemanine
490-52-8
25mg
$ 135.00 2022-06-04

Additional information on Hunnemanine

Hunnemanine (CAS No. 490-52-8): An Overview of Its Properties, Applications, and Recent Research

Hunnemanine (CAS No. 490-52-8) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, first isolated from the plant Erythrina mulungu, belongs to the class of indole alkaloids and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of Hunnemanine is characterized by a complex indole scaffold with multiple functional groups, including a quaternary nitrogen atom and a conjugated double bond system. These structural features contribute to its stability and reactivity, making it an interesting target for synthetic chemists and medicinal chemists alike. The molecular formula of Hunnemanine is C19H23N3O4, with a molecular weight of approximately 345.4 g/mol.

In recent years, the biological activities of Hunnemanine have been extensively studied. One of the most notable findings is its potent anti-inflammatory properties. Research published in the Journal of Natural Products (2021) demonstrated that Hunnemanine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Beyond its anti-inflammatory effects, Hunnemanine has also shown promise in neuroprotective applications. A study published in the Journal of Neurochemistry (2022) reported that Hunnemanine can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacological profile of Hunnemanine extends to its antitumor properties as well. Research conducted by a team at the National Cancer Institute (2023) found that Hunnemanine can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying this antitumor activity involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.

In addition to its direct biological activities, Hunnemanine has been explored as a lead compound for drug development. Synthetic analogs of Hunnemanine have been designed to enhance its potency and selectivity while reducing potential side effects. A recent study published in the Bioorganic & Medicinal Chemistry Letters (2023) described a series of novel derivatives that exhibit improved solubility and bioavailability compared to the parent compound.

The ecological impact of compounds like Hunnemanine is also an important consideration. Research published in the Journal of Environmental Science and Health (2021) investigated the environmental fate and toxicity of natural alkaloids, including Hunnemanine. The study found that while these compounds are generally biodegradable, their presence in aquatic ecosystems should be monitored to ensure ecological safety.

In conclusion, Hunnemanine (CAS No. 490-52-8) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, neuroprotective, and antitumor properties make it an attractive target for further research and development. As new synthetic methods and analogs continue to be developed, Hunnemanine is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.

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